

Application Note: Preparation of Methyl Methanesulfonate (MMS) Stock Solutions

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Compound of Interest

Compound Name: Methyl Methanesulfonate

Cat. No.: B104607

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl methanesulfonate (MMS) is a potent monofunctional DNA alkylating agent widely used in molecular biology and cancer research to study DNA damage response (DDR) pathways.[1][2] MMS methylates DNA bases, primarily at the N7 position of guanine and the N3 position of adenine.[1][2][3] These lesions can stall DNA replication forks and, if unrepaired, lead to the formation of DNA strand breaks, chromosomal aberrations, and ultimately, cell death.[1][4] The cellular response to MMS-induced damage predominantly involves the Base Excision Repair (BER) pathway.[2] Due to its genotoxic nature, proper handling and preparation of MMS solutions are critical for experimental reproducibility and laboratory safety. This document provides detailed protocols for the preparation of MMS stock solutions for use in both in vitro and in vivo research settings.

Safety and Handling

Warning: **Methyl methanesulfonate** is a suspected carcinogen, mutagen, and teratogen.[5][6] It is toxic if swallowed and causes severe skin, eye, and respiratory tract irritation.[5][7] All handling of neat MMS and concentrated stock solutions must be performed within a certified chemical fume hood.[8]

Safety Measure	Specification
Personal Protective Equipment (PPE)	Wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[5]
Engineering Controls	Always handle neat MMS and prepare stock solutions in a chemical fume hood to avoid inhalation of vapors.[8]
Spill Management	In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9] Spills can be inactivated using a cold 10% sodium thiosulfate solution.[8]
Storage	Store neat MMS in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[9][10]
Waste Disposal	All MMS-contaminated waste, including pipette tips, tubes, and media, must be disposed of as hazardous chemical waste according to institutional and local regulations.[6]

Physicochemical Properties

A summary of the key properties of **Methyl Methanesulfonate** is provided below.

Property	Value
Synonyms	MMS, Methyl mesylate, Methanesulfonic acid methyl ester[7][11]
Molecular Formula	$C_2H_6O_3S$ [10]
Molecular Weight	110.13 g/mol [12]
Appearance	Clear, colorless liquid[9]
Density	1.30 g/mL at 25 °C[12]
Boiling Point	202-203 °C[12]
Solubility (DMSO)	≥ 22 mg/mL (~200 mM). Use fresh, anhydrous DMSO for best results.[1]
Solubility (Water)	Highly soluble; ~200 g/L.[12][13]
Solubility (Ethanol)	≥ 22 mg/mL (~200 mM).[1]

Experimental Protocols

Here we provide standardized protocols for preparing high-concentration stock solutions of MMS in either DMSO or sterile water. The choice of solvent depends on the experimental system and its tolerance.

Protocol 1: Preparation of 200 mM MMS Stock in DMSO

This protocol is suitable for most in vitro cell culture experiments where the final DMSO concentration is kept below 0.5%.

Materials:

- **Methyl methanesulfonate** (MMS), neat liquid
- Anhydrous Dimethyl sulfoxide (DMSO)
- Microcentrifuge tubes

- Calibrated micropipettes

Procedure:

- Inside a chemical fume hood, allow the MMS vial and anhydrous DMSO to come to room temperature.
- Prepare a 1.5 mL microcentrifuge tube.
- Using a calibrated pipette, add 983.1 μ L of anhydrous DMSO to the tube.
- Carefully add 16.9 μ L of neat MMS to the DMSO. Calculation: $(16.9 \mu\text{L MMS}) \times (1.30 \text{ g/mL}) = 22.0 \text{ mg MMS}$. $(22.0 \text{ mg MMS}) / (110.13 \text{ g/mol}) / (1 \text{ mL total volume}) = 0.2 \text{ M}$ or 200 mM.
- Cap the tube tightly and vortex for 30-60 seconds until the solution is completely homogenous.
- Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 μ L) to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C in a clearly labeled, sealed secondary container.

Protocol 2: Preparation of 200 mM MMS Stock in Sterile Water

This protocol is an alternative for experiments sensitive to DMSO. Aqueous solutions of MMS are less stable and should be prepared fresh or used within a short period.

Materials:

- **Methyl methanesulfonate (MMS)**, neat liquid
- Nuclease-free sterile water
- 0.22 μ m syringe filter
- Sterile syringes and microcentrifuge tubes

- Calibrated micropipettes

Procedure:

- Inside a chemical fume hood, add 983.1 μL of nuclease-free sterile water to a sterile microcentrifuge tube.
- Carefully add 16.9 μL of neat MMS to the water.
- Cap the tube tightly and vortex thoroughly to dissolve the MMS.
- For cell culture applications, sterilize the solution by drawing it into a sterile syringe and passing it through a 0.22 μm syringe filter into a new sterile tube.[\[14\]](#)
- Aliquot into sterile, single-use volumes.
- Store at -20°C . It is highly recommended to use this aqueous stock solution as soon as possible after preparation.

Parameter	Protocol 1 (DMSO)	Protocol 2 (Sterile Water)
Solvent	Anhydrous DMSO	Nuclease-free sterile water
Final Concentration	200 mM	200 mM
Volume of MMS (for 1 mL)	16.9 μL	16.9 μL
Volume of Solvent (for 1 mL)	983.1 μL	983.1 μL
Key Step	Use fresh, moisture-free DMSO. [1]	Filter-sterilize for cell culture use. [14]
Storage	-20°C , stable for several months.	-20°C , best if used fresh.

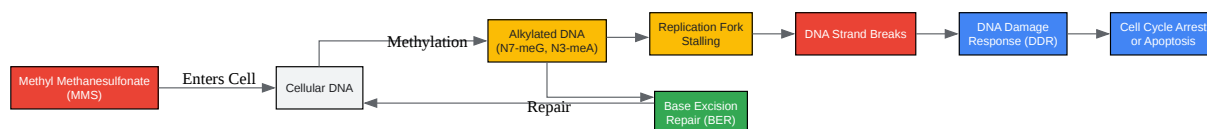
Application Example & Visualizations

Inducing DNA Damage in Mammalian Cell Culture

A common application is to treat cultured cells to study the DNA damage response.

- Thaw an aliquot of the 200 mM MMS stock solution (from DMSO or water).
- Dilute the stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (e.g., 0.5 mM, 1 mM, or 2 mM). For a 1 mM final concentration, add 5 μ L of the 200 mM stock to 10 mL of medium.
- Remove the existing medium from the cells and replace it with the MMS-containing medium.
- Incubate the cells for a defined period, typically 30-60 minutes, at 37°C.[1][15]
- After treatment, remove the MMS-containing medium, wash the cells twice with sterile phosphate-buffered saline (PBS) or fresh medium, and add fresh complete medium.
- Cells can then be harvested at various time points for downstream analysis (e.g., Western blotting for DDR proteins, comet assay for DNA breaks, or cell viability assays).

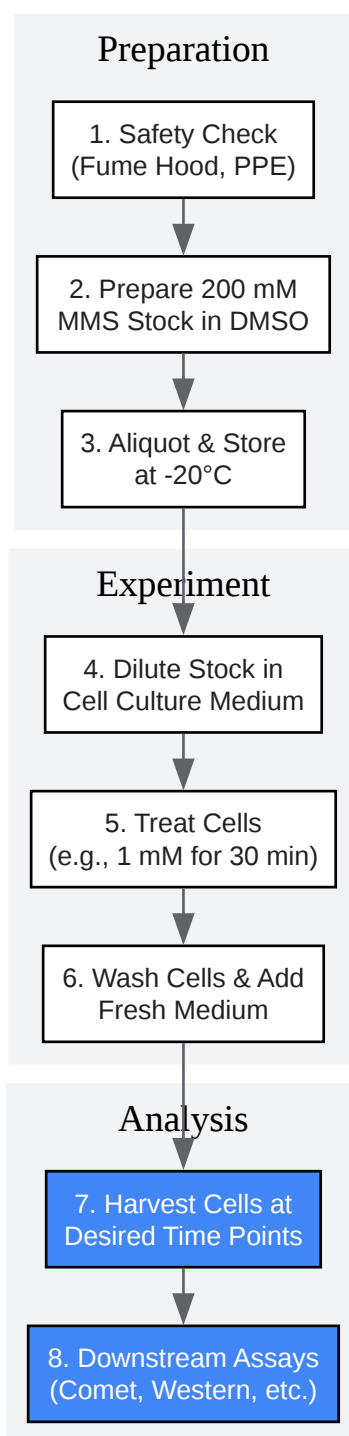
MMS Mechanism of Action



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Caption: Simplified signaling pathway of MMS-induced DNA damage.

Experimental Workflow



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Caption: General workflow for cell treatment with MMS.

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